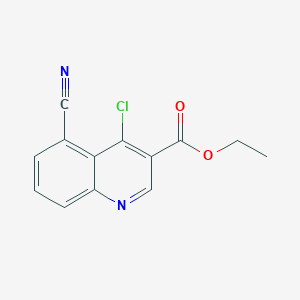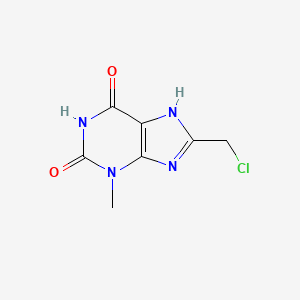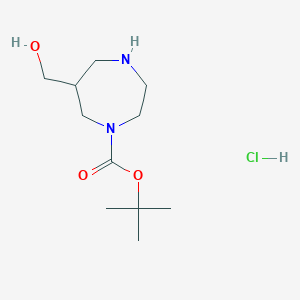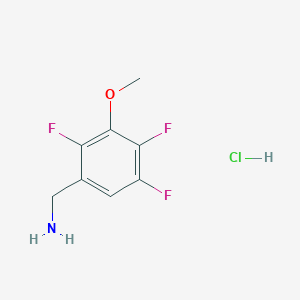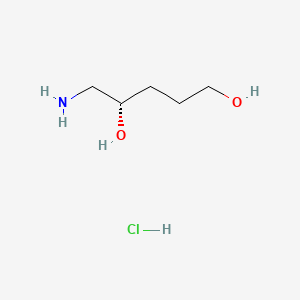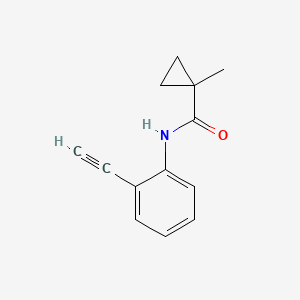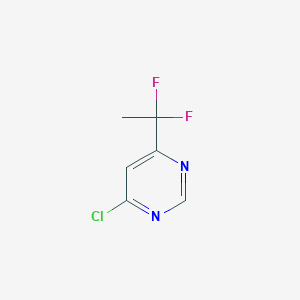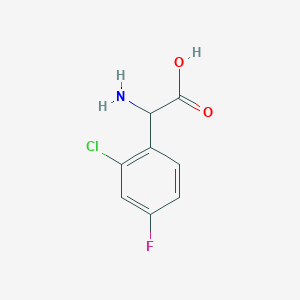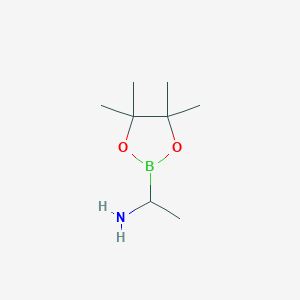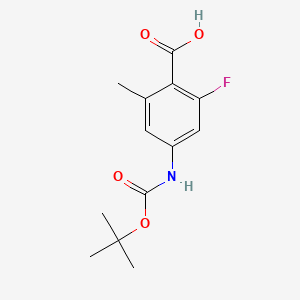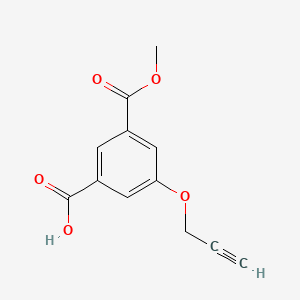![molecular formula C8H15NO B13505099 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-Methyl-2-oxabicyclo[311]heptan-4-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane ring system with an oxygen atom and a methyl group
Métodos De Preparación
The synthesis of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane ring system, which can be derived from readily available starting materials such as cyclohexene and formaldehyde.
Cyclization: The cyclization reaction is carried out under acidic conditions to form the bicyclic ring system.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the bicyclic intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems for large-scale synthesis.
Análisis De Reacciones Químicas
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where different substituents can be introduced using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the bicyclic ring system.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine can be compared with other similar compounds, such as:
1-{5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine: This compound has a similar bicyclic structure but differs in the position of the methyl group, leading to variations in its chemical reactivity and biological activity.
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine: This compound features a different bicyclic ring system, which affects its overall stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-8-2-6(3-8)7(4-9)5-10-8/h6-7H,2-5,9H2,1H3 |
Clave InChI |
PWEDQFRHXXLSBC-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)C(CO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



